

Application Notes & Protocols: Quantitative Analysis of Imibenconazole in Fruit Samples

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Imibenconazole is a triazole fungicide used to control a variety of fungal diseases on fruits and vegetables. Monitoring its residue levels in food commodities is crucial to ensure consumer safety and compliance with regulatory limits. This document provides a detailed protocol for the quantitative analysis of **imibenconazole** in various fruit samples, including apples, grapes, and pears, using the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) analysis.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of **imibenconazole** in fruit samples is depicted below.





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Figure 1: Experimental workflow for imibenconazole analysis.

Detailed Experimental Protocols Sample Preparation: QuEChERS Method

This protocol is a modification of the original QuEChERS method, optimized for fruit matrices.

Materials:

- Homogenizer (e.g., blender or food processor)
- 50 mL polypropylene centrifuge tubes
- Acetonitrile (ACN), HPLC grade
- QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate)
- Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA)
 and anhydrous magnesium sulfate (MgSO₄)
- Centrifuge capable of 4000 rpm
- Vortex mixer
- Syringe filters (0.22 μm)

Procedure:

- Homogenization: Weigh 10-15 g of a representative portion of the fruit sample into a blender and homogenize until a uniform puree is obtained.
- Extraction:
 - Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.



- · Add the QuEChERS extraction salt packet.
- Securely cap the tube and vortex vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- Cleanup (d-SPE):
 - Transfer a 1 mL aliquot of the upper acetonitrile layer into a d-SPE tube containing PSA and MgSO₄.
 - Vortex for 30 seconds.
 - Centrifuge at 4000 rpm for 5 minutes.
- Final Extract:
 - Carefully collect the supernatant.
 - $\circ~$ Filter the extract through a 0.22 μm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Instrumental Analysis

Instrumentation:

UPLC system coupled with a triple quadrupole mass spectrometer.

UPLC Conditions:

- Column: C18 column (e.g., 2.1 x 100 mm, 1.8 μm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μL



• Column Temperature: 40 °C

Gradient:

o 0-1 min: 10% B

1-8 min: Linear gradient to 95% B

8-10 min: Hold at 95% B

10.1-12 min: Return to 10% B and equilibrate

MS/MS Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+)

Capillary Voltage: 3.0 kV

Source Temperature: 150 °C

Desolvation Temperature: 400 °C

- Multiple Reaction Monitoring (MRM) Transitions for Imibenconazole:
 - Precursor Ion (m/z): 411.0
 - Product Ion 1 (Quantifier, m/z): 125.1
 - Product Ion 2 (Qualifier, m/z): 169.0
 - Note: These values may require optimization based on the specific instrument used.

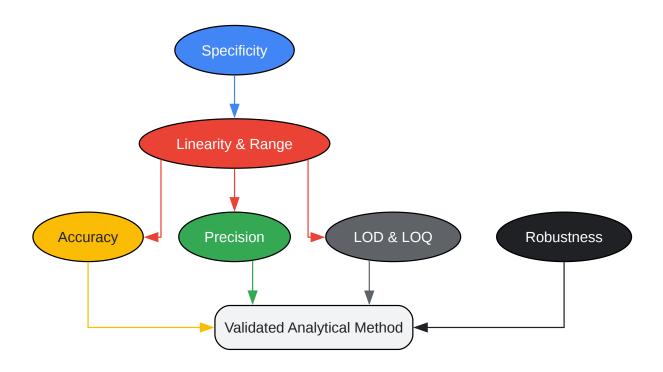
Quantitative Data and Method Validation

Method validation is essential to ensure the reliability of the analytical results. The following parameters should be assessed.

Logical Relationship of Method Validation Parameters



The validation of an analytical method is a structured process where each parameter builds upon the others to ensure the method is fit for its intended purpose.



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Figure 2: Logical flow of analytical method validation.

Summary of Quantitative Performance

The following tables summarize the expected performance characteristics of this method for the analysis of **imibenconazole** in apple, grape, and pear matrices.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Fruit Matrix	Linearity Range (µg/kg)	Correlation Coefficient (r²)	LOD (µg/kg)	LOQ (μg/kg)
Apple	1 - 100	≥ 0.998	0.3	1.0
Grape	1 - 100	≥ 0.999	0.2	0.8
Pear	1 - 100	≥ 0.998	0.4	1.2



Table 2: Accuracy (Recovery) and Precision (RSD)

Fruit Matrix	Spiking Level (μg/kg)	Mean Recovery (%)	RSD (%) (n=5)
Apple	5	92.5	4.8
20	95.1	3.5	
50	98.2	2.9	-
Grape	5	89.7	5.2
20	93.4	4.1	
50	96.5	3.3	-
Pear	5	90.3	5.5
20	94.6	4.3	
50	97.8	3.1	

RSD: Relative Standard Deviation

Conclusion

The described QuEChERS-UPLC-MS/MS method provides a robust and sensitive approach for the quantitative determination of **imibenconazole** residues in fruit samples. The method demonstrates excellent linearity, low detection and quantification limits, and high accuracy and precision across different fruit matrices. This protocol is suitable for routine monitoring and regulatory compliance testing. Proper method validation is critical to ensure the generation of reliable and defensible data.

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